CID 123134558

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

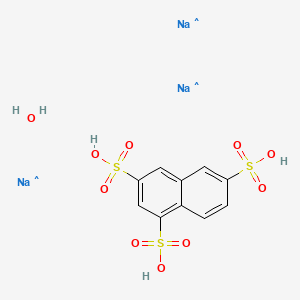

C10H10Na3O10S3 |

|---|---|

Molecular Weight |

455.4 g/mol |

InChI |

InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2 |

InChI Key |

BMCNZRJPDRPEDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O.[Na].[Na].[Na] |

Origin of Product |

United States |

A Legacy of Innovation: the Historical Context of Naphthalene Sulfonates

The journey of naphthalene (B1677914) sulfonates began in the early 20th century, marking a pivotal moment in the evolution of synthetic chemistry. These compounds were among the first synthetic surfactants developed, revolutionizing industries that relied on soaps derived from animal and vegetable fats. During World War I, German chemists successfully produced alkyl naphthalene sulfonate as a soap substitute, addressing the scarcity of natural fats. sanhe-daily.com While their cleaning capabilities were modest, their excellent wetting and permeability properties, coupled with their stability in hard water and acidic conditions, ensured their continued and widespread use. sanhe-daily.com

Polynaphthalene sulfonates, a related class of compounds, were first developed by IG Farben in Germany in the 1930s. hardtchemical.com Initially utilized in the leather and textile industries for processes like chrome tanning and as dye dispersants, their application expanded into the burgeoning field of synthetic rubber production. hardtchemical.com Over the decades, the applications of naphthalene sulfonates have broadened significantly, finding use as superplasticizers in concrete, dispersants in agricultural formulations, and in the manufacturing of detergents and cleaning agents. ayshzj.comwikipedia.org

Illuminating Properties: Significance As an Anionic Chromophore and Dopant

Naphthalene-1,3,6-trisulfonic acid trisodium (B8492382) salt hydrate (B1144303) is recognized for its role as an anionic chromophore. fishersci.besigmaaldrich.comfishersci.comchemdad.com A chromophore is a part of a molecule responsible for its color by absorbing light in the visible spectrum. The sulfonate groups (-SO₃H) attached to the naphthalene (B1677914) ring system create a molecule with a distinct electronic structure, enabling it to interact with light. This property is particularly useful in applications such as capillary electrophoresis, where it can be used to label and detect other molecules. sigmaaldrich.com

Beyond its chromophoric nature, this compound also serves as an anionic dopant. sigmaaldrich.com In the context of materials science, a dopant is an impurity intentionally introduced into a substance to alter its electrical or optical properties. As an anionic dopant, Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate can be incorporated into polymers, such as polypyrrole, during their polymerization process. sigmaaldrich.com This integration of negatively charged ions can significantly influence the final properties of the polymer, such as its conductivity and stability.

Expanding Frontiers: Research Domains and Applications

Established Synthetic Pathways to Naphthalene Trisulfonic Acids

The traditional synthesis of naphthalene trisulfonic acids is dominated by electrophilic aromatic substitution, primarily through direct sulfonation of naphthalene. The resulting trisulfonic acid is subsequently neutralized to yield the desired trisodium salt.

Direct Sulfonation Reactions: Mechanistic Insights and Regioselectivity

The sulfonation of naphthalene is a classic example of a reaction governed by both kinetic and thermodynamic control, which dictates the regiochemical outcome. The substitution pattern is highly dependent on the reaction conditions, particularly temperature.

The reaction proceeds via electrophilic attack of sulfur trioxide (SO₃), typically from oleum (B3057394) (fuming sulfuric acid), on the electron-rich naphthalene ring. The initial sulfonation of naphthalene is reversible. stackexchange.com At lower temperatures (around 80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid. thecatalyst.orgwordpress.com This is because the transition state leading to the 1-isomer is lower in energy due to better resonance stabilization of the arenium ion intermediate. stackexchange.comthecatalyst.org

However, the 1-isomer is sterically hindered due to the interaction between the sulfonic acid group at the C1 position and the hydrogen atom at the C8 position. stackexchange.comwordpress.comechemi.com At higher temperatures (around 160°C), the reaction becomes thermodynamically controlled. The reversibility of the sulfonation allows the initially formed, less stable 1-isomer to revert to naphthalene, which can then be sulfonated to the more stable naphthalene-2-sulfonic acid. stackexchange.comthecatalyst.orgechemi.com

To achieve the 1,3,6-trisubstituted pattern, a stepwise sulfonation approach is employed, carefully controlling temperature and the concentration of the sulfonating agent. The synthesis of the precursor, 1,3,6-naphthalenetrisulfonic acid, involves sequential sulfonation using oleum. The process typically occurs in stages:

Monosulfonation: Naphthalene reacts with oleum at a controlled temperature to form monosulfonated intermediates.

Disulfonation: The temperature is elevated to promote the formation of disulfonic acids.

Trisulfonation: Further addition of oleum at a higher temperature drives the reaction to the desired 1,3,6-trisulfonated product. researchgate.net

A further sulfonation of the disulfonic acid mixture in highly concentrated sulfuric acid (e.g., 105.2% H₂SO₄) at 25°C has been shown to yield predominantly the 1,3,6-trisulfonic acid (78%), along with 1,3,5- and 1,3,7-trisulfonic acid isomers (17%). cdnsciencepub.com The final step is the neutralization of the resulting acid mixture with a base, such as sodium hydroxide, to form the stable Naphthalene-1,3,6-Trisulfonic Acid Trisodium Salt Hydrate. researchgate.net

| Sulfonation Stage | Typical Temperature | Key Product(s) | Control Type |

| Monosulfonation | ~80 °C | Naphthalene-1-sulfonic acid | Kinetic |

| Monosulfonation | ~160 °C | Naphthalene-2-sulfonic acid | Thermodynamic |

| Trisulfonation | Stepwise, up to 165°C | Naphthalene-1,3,6-trisulfonic acid | Thermodynamic |

Post-Synthetic Derivatization Strategies

Naphthalene-1,3,6-trisulfonic acid is a valuable intermediate, primarily used in the synthesis of other complex molecules, most notably H-acid (1-amino-8-naphthol-3,6-disulfonic acid). H-acid is a critical precursor for a wide range of azo dyes. researchgate.netprepchem.com

The conversion of naphthalene-1,3,6-trisulfonic acid to H-acid involves a multi-step synthetic sequence:

Nitration: The naphthalene-trisulfonic acid isomer mixture is nitrated using a mixed acid (nitric and sulfuric acid) to introduce a nitro group, yielding nitro-T-acid (8-nitronaphthalene-1,3,6-trisulfonic acid). researchgate.netprepchem.comgoogleapis.com

Reduction: The nitro group of the resulting nitronaphthalene-trisulfonic acids is then reduced to an amino group, typically using iron filings in an acidic medium, to form T-acid (1-aminonaphthalene-3,6,8-trisulfonic acid). researchgate.netprepchem.com

Alkali Fusion: The trisodium salt of T-acid is subjected to alkali fusion under pressure with sodium hydroxide. This step replaces the sulfonic acid group at the 8-position with a hydroxyl group to yield H-acid. researchgate.netprepchem.com

This derivatization highlights the utility of the sulfonic acid groups in directing subsequent reactions and enabling the synthesis of complex, functionalized naphthalene derivatives.

Novel Approaches in Compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for the synthesis of naphthalenesulfonic acids, addressing the environmental concerns associated with traditional sulfonation processes.

Green Chemistry Principles in Synthesis Design

Traditional sulfonation methods often use large excesses of sulfuric acid and oleum, leading to significant acid waste. researchgate.net Green chemistry initiatives aim to mitigate these issues by exploring alternative reagents and reaction conditions.

Key areas of development include:

Alternative Sulfonating Agents: The use of solid-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄), with sodium bisulfite (NaHSO₃) has been explored for the sulfonation of aromatic compounds. These heterogeneous catalysts are reusable and can facilitate reactions under solvent-free conditions, often accelerated by microwave irradiation, which drastically reduces reaction times. ajgreenchem.comresearchgate.net

Ionic Liquids: Room temperature ionic liquids have been investigated as solvents for sulfonation. They offer advantages such as preventing the formation of water as a by-product (which can reduce conversion in traditional methods) and are not consumed during the reaction, allowing for potential recycling. google.com

Waste Reduction: Processes are being designed to recycle acidic streams generated during synthesis and isolation, moving towards closed-loop chemical recovery. researchgate.net

These approaches focus on increasing reaction efficiency, minimizing hazardous waste, and reducing energy consumption, aligning with the core principles of green chemistry. researchgate.net

Continuous Flow Synthesis Development

Continuous flow reactors are emerging as a superior alternative to traditional batch reactors for the large-scale industrial production of naphthalenesulfonic acids. benchchem.comgoogle.com This technology offers significant advantages in terms of safety, efficiency, and product consistency.

Falling film reactors, in particular, are well-suited for sulfonation reactions. In this setup, the naphthalene feedstock flows down the inner walls of reactor tubes while reacting with a countercurrent stream of sulfur trioxide gas. patsnap.com This design provides excellent heat and mass transfer, which is crucial for controlling the highly exothermic sulfonation reaction and minimizing the formation of unwanted by-products like sulfones. benchchem.compatsnap.com

A patented continuous flow process for a related compound involves sequential reactors:

Sulfonation Reactor: Naphthalene and oleum are reacted at 160°C with a short residence time. benchchem.com

Downstream Processing: The resulting sulfonic acid can be continuously neutralized in a subsequent reactor. google.com

This method allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields, improved purity, and a safer, more scalable manufacturing process. benchchem.comgoogle.com

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited, potential for hot spots | Excellent, uniform temperature control |

| Safety | Higher risk due to large volumes | Inherently safer, small reaction volumes |

| Scalability | Difficult to scale up | Easily scalable by parallelization |

| Product Consistency | Batch-to-batch variation | High consistency |

| By-product Formation | Higher potential | Minimized due to precise control |

Precursor Chemistry and Feedstock Optimization for Sustainable Production

The primary feedstock for the production of Naphthalene-1,3,6-Trisulfonic Acid Trisodium Salt Hydrate is naphthalene. Historically and currently, the main sources of naphthalene are coal tar and petroleum. marketreportsworld.comprocurementresource.com

Coal Tar: Naphthalene is a major component of the middle fraction of coal tar distillate. It is recovered through fractional distillation and crystallization. procurementresource.com The global supply of naphthalene is significantly linked to coal tar processing in the steel industry. marketreportsworld.com

Petroleum: Naphthalene can also be derived from petroleum streams through processes like catalytic reforming. marketreportsworld.comprocurementresource.com

There is a growing trend towards optimizing these feedstocks for more sustainable and environmentally friendly production. futuremarketinsights.comresearchandmarkets.com This includes:

Feedstock Purification: Optimization studies have focused on processes like hydrocracking of coal tar fractions to produce high-purity naphthalene suitable for chemical synthesis, which also reduces sulfur content. osti.gov

Bio-based Feedstocks: A significant shift in the chemical industry is the exploration of bio-based alternatives to petroleum-derived feedstocks. futuremarketinsights.comresearchandmarkets.com Research into producing naphthalene from renewable biomass sources is underway, driven by the desire to reduce the carbon footprint and move away from fossil fuel dependency. The development of bio-naphthalene could revolutionize the sustainable sourcing of precursors for the entire family of naphthalene derivatives. futuremarketinsights.com

The optimization of feedstock sourcing and processing is critical for the long-term viability and environmental performance of naphthalene-based chemical production.

Isomer Control and Separation Techniques in Naphthalene Sulfonation

The synthesis of specific naphthalenesulfonic acid isomers, such as the precursor to Naphthalene-1,3,6-Trisulfonic Acid Trisodium Salt Hydrate (CID 123134558), is a complex process where precise control over reaction conditions is paramount. The electrophilic sulfonation of naphthalene can lead to a variety of isomers, and directing the reaction to the desired product requires a deep understanding of reaction kinetics, thermodynamics, and subsequent separation methodologies.

The sulfonation of naphthalene is a reversible reaction, a characteristic that is exploited to control the final isomer distribution. stackexchange.com The primary factors influencing the position of the incoming sulfo group are temperature and the concentration of the sulfonating agent, typically sulfuric acid or oleum (fuming sulfuric acid). vaia.comshokubai.org

At lower temperatures, the reaction is under kinetic control, meaning the product that forms the fastest is favored. vaia.com The position on the naphthalene ring with the lowest activation energy for substitution is the C1 (or α) position. This is due to the formation of a more stable carbocation intermediate, which has two resonance structures that preserve the aromaticity of the adjacent ring. stackexchange.comechemi.com Consequently, sulfonation at temperatures around 80°C or lower predominantly yields naphthalene-1-sulfonic acid. vaia.com

Conversely, at higher temperatures (above 150-160°C), the reaction is under thermodynamic control. vaia.comvaia.com Under these conditions, the system has enough energy to overcome higher activation barriers and reach equilibrium, favoring the most thermodynamically stable product. vaia.com Naphthalene-2-sulfonic acid is more stable than the 1-isomer because of reduced steric hindrance; the bulky sulfonic acid group at the C1 position experiences an unfavorable steric interaction with the hydrogen atom at the C8 position (a peri-interaction). stackexchange.com Therefore, at elevated temperatures, the initially formed naphthalene-1-sulfonic acid can either revert to naphthalene (desulfonation) and then re-sulfonate at the more stable C2 (or β) position, or rearrange to form the 2-isomer, which becomes the major product. stackexchange.comvaia.com

The influence of reaction conditions on the initial monosulfonation step is a critical aspect of isomer control. Research has demonstrated a clear correlation between temperature, acid concentration, and the resulting isomer ratio.

Table 1: Effect of Reaction Temperature on Naphthalene Monosulfonation

| Temperature | Control Type | Major Product | Minor Product | Rationale |

|---|---|---|---|---|

| < 80°C | Kinetic | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid | Lower activation energy for the 1-position substitution. stackexchange.comvaia.com |

Further sulfonation to obtain di- and tri-substituted naphthalenes introduces additional complexity. The position of the first sulfonic acid group directs the entry of subsequent groups. For the synthesis of naphthalene-1,3,6-trisulfonic acid, a multi-stage process is often employed. For instance, a patented process involves initial sulfonation at 80–85°C, followed by heating to 145°C to encourage disulfonation, and a final stage with additional oleum at 150–155°C to yield the desired trisubstituted product. vulcanchem.comgoogle.com

Studies on the sulfonation of the individual naphthalenesulfonic acids have provided insight into the isomer distribution at the disulfonation stage.

Table 2: Isomer Distribution in the Disulfonation of Naphthalenesulfonic Acids in 98.5% H₂SO₄ at 25.0°C

| Starting Material | Disulfonic Acid Product | Distribution (%) |

|---|---|---|

| Naphthalene-1-sulfonic acid | Naphthalene-1,5-disulfonic acid | 58% |

| Naphthalene-1,6-disulfonic acid | 32% | |

| Naphthalene-1,7-disulfonic acid | 10% | |

| Naphthalene-2-sulfonic acid | Naphthalene-1,6-disulfonic acid | 74% |

| Naphthalene-1,7-disulfonic acid | 18% | |

| Naphthalene-1,3-disulfonic acid | 4% | |

| Naphthalene-2,6-disulfonic acid + Naphthalene-2,7-disulfonic acid | 4% |

Data sourced from a study on positional reactivity in naphthalene sulfonation. cdnsciencepub.com

This data highlights that the sulfonation of naphthalene-2-sulfonic acid is a key step towards obtaining the 1,6-disubstituted intermediate necessary for producing the 1,3,6-trisubstituted product. Further sulfonation of the resulting disulfonic acid mixture in 105.2% H₂SO₄ at 25.0°C has been shown to yield 78% naphthalene-1,3,6-trisulfonic acid. cdnsciencepub.com

Given that sulfonation reactions typically produce a mixture of isomers, effective separation techniques are crucial for isolating the desired compound in high purity. shokubai.orggoogle.com The separation of naphthalenesulfonic acid isomers is challenging due to their similar chemical and physical properties. Various methods have been developed for both analytical determination and preparative separation.

Table 3: Overview of Separation Techniques for Naphthalenesulfonic Acid Isomers

| Technique | Principle | Application | Reference(s) |

|---|---|---|---|

| Selective Precipitation/Crystallization | Differences in the solubility of salts formed with specific counter-ions. | Industrial-scale separation. For example, ortho-toluidine is used to selectively precipitate the 1-isomer from the 2-isomer. google.com Salting out with agents like sodium chloride is also common. google.com | google.comgoogle.com |

| Ion-Exchange Chromatography | Separation based on the differential adsorption of sulfonic acid anions to a fixed resin. | Can separate α- and β-naphthalenesulfonic acids by eluting from a weakly acidic cation exchange resin with a sodium chloride solution at a controlled pH. jst.go.jp | jst.go.jp |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size and weight. | Effective for purifying polar mixtures of naphthalenesulfonic acids with varying numbers of sulfo groups, using water as the eluent. nih.gov | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC separates isomers based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Widely used for the quantitative analysis of technical-grade samples and isomer mixtures. cas.cz | cas.cz |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization of the non-volatile sulfonic acids into volatile esters (e.g., butyl esters) prior to separation and detection. | Highly sensitive analytical method for determining trace levels of isomers in environmental samples. nih.govcapes.gov.br | nih.govcapes.gov.br |

In industrial processes, a combination of controlling the reaction thermodynamically and kinetically, followed by techniques like selective crystallization, is often employed to achieve the desired isomer, such as the Naphthalene-1,3,6-Trisulfonic Acid precursor.

Chemical Reactivity, Reaction Mechanisms, and Stability Studies

Solution-Phase Chemical Behavior and Acid-Base Equilibria

Gepotidacin's behavior in solution is significantly influenced by its acid-base properties, which are dictated by the presence of two key amino functions. These functional groups exhibit distinct basicities, with calculated pKa values of 8.83 and 6.20. nih.gov The pKa value represents the pH at which a functional group is half-ionized and half-neutral.

The ionization state of Gepotidacin, and consequently its physicochemical properties like lipophilicity, is dependent on the pH of the solution. The distribution coefficient (logD) is a measure of this lipophilicity at a given pH. At a pH of 5, where both amino groups are predominantly protonated, the molecule is highly hydrophilic, with a calculated logD of -4.23. nih.gov As the pH increases, the molecule becomes less ionized and more lipophilic. At pH 7, the calculated logD is -1.72, and at pH 8, it is -0.73. nih.gov This pH-dependent lipophilicity is crucial for its cellular uptake and biological activity.

Oxidative and Reductive Transformations of the Compound

The primary route of Gepotidacin's transformation in biological systems is through oxidative metabolism. In vitro studies utilizing human liver microsomes have identified the cytochrome P450 enzyme, specifically the CYP3A4 isoform, as the principal mediator of its oxidative biotransformation. nih.gov This enzymatic process is a common pathway for the metabolism of many pharmaceutical compounds. The major circulating metabolite identified from this oxidative process is designated as M4, which accounts for approximately 11% of the circulating drug material. drugbank.com

While the oxidative metabolism via CYP3A4 leading to the M4 metabolite is known, detailed studies on the broader range of degradation products and the kinetics of these degradation processes under various conditions are not extensively reported in the public domain. The stability of Gepotidacin was confirmed under specific experimental conditions for microbiological assays, where no significant degradation was observed over a 24-hour incubation period at 37°C in culture medium. nih.gov However, comprehensive kinetic data on its degradation pathways are not available. Information regarding the reductive transformations of Gepotidacin is also not found in the currently available scientific literature.

pH-Dependent Reactivity and Reaction Rate Studies

The reactivity of Gepotidacin is markedly influenced by the pH of its environment, which is directly linked to its acid-base equilibria. This pH-dependent reactivity has a significant impact on its biological activity. The minimum inhibitory concentrations (MICs) of Gepotidacin against various strains of Staphylococcus aureus were found to be 3 to 4 log2 dilutions higher at a pH of 5.5 compared to measurements at a neutral pH of 7.4. nih.gov This indicates a substantial decrease in its antibacterial potency in more acidic environments. The increased hydrophilicity of the molecule at lower pH, due to the protonation of its amino groups, is suggested as the reason for this reduced activity. nih.gov

| pH | Relative MIC | Reference |

|---|---|---|

| 7.4 | Baseline | nih.gov |

| 5.5 | 3 to 4 log2 dilutions higher | nih.gov |

While the effect of pH on its biological activity is established, detailed kinetic studies quantifying the reaction rates of Gepotidacin's degradation or transformation across a range of pH values are not available in the reviewed literature.

Based on available scientific literature, there is no specific information detailing the role of chloride or sodium ions in the reaction activation or degradation of Gepotidacin.

Photochemical Reactivity and Light-Induced Degradation Mechanisms

There are no specific studies available in the public domain that investigate the photochemical reactivity of Gepotidacin or its potential for light-induced degradation. Therefore, its photostability profile and the mechanisms of any potential photodegradation pathways have not been characterized.

No Information Found for Chemical Compound CID 123134558

Extensive searches for the chemical compound identified as "this compound" have yielded no specific data related to its chemical reactivity, reaction mechanisms, stability, or interactions with solvent systems. The identifier does not appear to correspond to a publicly documented chemical substance with available research literature.

Consequently, it is not possible to provide an article on the "" of this compound, as no scientific information was found to address the requested sections and subsections, including the specific focus on "Interaction with Various Solvent Systems and Medium Effects."

General principles of chemical reactivity and stability studies are well-established in the field of chemistry. Stability testing, for instance, is a critical component in the development of new drug substances and products, with guidelines established by regulatory bodies. These studies are designed to understand how the quality of a substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light.

Similarly, the interaction of chemical compounds with different solvents is a fundamental area of study. The choice of solvent can significantly influence reaction rates, equilibria, and the stability of a compound. Factors such as solvent polarity, proticity, and the ability to form hydrogen bonds play a crucial role in these interactions. However, without any specific information on the molecular structure and properties of this compound, any discussion of its behavior in various solvent systems would be purely speculative and not based on scientific evidence.

Searches for this compound identifier across various chemical databases and scientific literature repositories did not provide any relevant results. This suggests that "this compound" may be an incorrect identifier, a proprietary compound not disclosed in public literature, or a substance that has not been the subject of published scientific investigation. Therefore, the requested article with detailed research findings and data tables cannot be generated.

Investigation of Intermolecular Interactions and Complexation Chemistry

Electrostatic Interactions with Cationic Counterions and Macromolecules

Electrostatic interactions are among the most significant forces driving the association of molecules. For an anionic compound, these interactions with positively charged species are paramount.

In solution, anionic species can form ion pairs with cationic counterions. This association is driven by the electrostatic attraction between the oppositely charged ions. The formation of an ion pair can significantly alter the properties of the individual ions, including their reactivity, solubility, and spectroscopic characteristics. The dynamics of ion-pairing are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and conductivity measurements. These studies can provide insights into the equilibrium between free ions and ion pairs, as well as the lifetime of the ion-pair complex.

The extent of ion-pairing is influenced by several factors, including the nature of the solvent, the charge density of the ions, and the temperature. In solvents with low dielectric constants, ion-pairing is more favorable, as the solvent is less effective at shielding the electrostatic attraction between the ions.

Electrostatic interactions can also lead to the formation of highly ordered assemblies and supramolecular structures. When an anionic compound interacts with cationic macromolecules, such as certain polymers or proteins, the resulting electrostatic attraction can drive the self-assembly of these components into larger, well-defined architectures. These structures can exhibit a variety of morphologies, including micelles, vesicles, and layered materials. The formation of such assemblies is a key principle in the field of supramolecular chemistry and is vital in processes like drug delivery and materials science.

Adsorption Behavior on Diverse Substrate Surfaces

The interaction of a compound with a solid surface is governed by its adsorption behavior. This is a critical aspect in applications such as chromatography, catalysis, and surface modification.

The adsorption of a compound onto a substrate is dictated by the chemical properties of both the adsorbate (the compound) and the adsorbent (the surface). For an anionic compound, adsorption is often favored on surfaces that are positively charged or contain Lewis acidic sites. The mechanism of adsorption can be elucidated through a combination of experimental techniques, including spectroscopy (e.g., XPS, FTIR) and microscopy (e.g., AFM, SEM), which provide information about the chemical state and morphology of the surface before and after adsorption.

Adsorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed on the surface at a constant temperature, are crucial for quantifying adsorption behavior.

| Isotherm Model | Description | Key Parameters |

| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. | Maximum adsorption capacity (q_max), Langmuir constant (K_L) |

| Freundlich | Empirically describes multilayer adsorption onto a heterogeneous surface. | Freundlich constant (K_F), heterogeneity factor (n) |

| Temkin | Considers the effect of indirect adsorbate-adsorbate interactions on adsorption. | Temkin constant (B), equilibrium binding constant (A) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The adsorption of a compound can be utilized to modify the properties of a surface. For instance, adsorbing an anionic compound onto a surface can alter its hydrophobicity, chemical reactivity, and biocompatibility. nih.gov This is a fundamental concept in interfacial science, with applications ranging from the development of anti-fouling coatings to the fabrication of biosensors. The stability and longevity of such surface modifications are dependent on the strength of the interaction between the adsorbate and the substrate.

Binding Studies with Organic Molecules and Polymers

The ability of a compound to bind to other molecules is central to its function in many chemical and biological systems.

For an anionic compound, binding to neutral organic molecules or polymers can be driven by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. mdpi.com The strength and specificity of these interactions can be quantified using techniques such as isothermal titration calorimetry (ITC), which directly measures the heat released or absorbed during a binding event, and spectroscopic titrations (e.g., UV-Vis, fluorescence), which monitor changes in the spectroscopic properties of the molecules upon binding.

Polymer-Compound Interactions and Compatibility Studies

Similarly, a thorough review of existing research reveals a lack of studies focused on the interactions and compatibility of CID 123134558 with polymeric materials. There are no published reports detailing its miscibility, solubility, or potential for forming intermolecular bonds (such as hydrogen bonds or van der Waals forces) with various polymers.

As a result, no data tables or detailed research findings concerning the compatibility of this compound with common industrial or pharmaceutical polymers can be provided. The behavior of this compound within a polymer matrix, including any effects on the polymer's physical or chemical properties, remains uninvestigated in the available scientific literature.

Applications in Advanced Chemical and Material Science Research

Research on the Compound as an Anionic Chromophore in Analytical Separations

While there is no information on CID 123134558, anionic chromophores are utilized in various analytical separation techniques. Capillary electrophoresis (CE) is a powerful method for separating and quantifying compounds, including those with chromophoric properties. nih.govwikipedia.orgscielo.br

The development of high-resolution CE methods involves optimizing several parameters to achieve efficient and selective separations. nih.govusp.org These parameters include the composition of the background electrolyte (BGE), pH, applied voltage, and capillary dimensions. scielo.brusp.org For instance, a simple BGE composed of 10 mmol L-1 boric acid adjusted to pH 9.0 has been used for the ultra-fast analysis of multiple active ingredients in pharmaceutical samples. scielo.br The use of coated capillaries can also enhance separation by reducing the adsorption of analytes onto the capillary wall. usp.org

Table 1: General Parameters for High-Resolution Capillary Electrophoresis

| Parameter | Description | Typical Range/Value |

| Background Electrolyte | The buffer solution that fills the capillary and facilitates electrophoretic separation. | 10-100 mmol L⁻¹ buffer (e.g., borate, phosphate) |

| pH | Affects the charge of the analyte and the electroosmotic flow (EOF). | 2-11 |

| Applied Voltage | The driving force for the separation. | 10-30 kV |

| Capillary Dimensions | The internal diameter and total length of the capillary. | 25-75 µm internal diameter, 30-100 cm length |

| Injection Method | Introduction of the sample into the capillary. | Hydrodynamic or Electrokinetic |

This table represents typical parameters in capillary electrophoresis and is not specific to this compound.

In CE, detection is most commonly performed using UV-Vis absorbance, where a section of the capillary serves as the detection cell. wikipedia.org The inherent chromophoric nature of an analyte is crucial for this detection method. For compounds with low molar absorptivity or those present at low concentrations, various strategies can be employed to enhance detection sensitivity. These strategies can include sample stacking techniques, the use of specialized detector cells with extended light paths, or derivatization of the analyte to introduce a more strongly absorbing chromophore.

Exploration as an Anionic Dopant in Conducting Polymer Systems

Anionic dopants are essential for the synthesis of conducting polymers, as they are incorporated into the polymer structure to balance the positive charge of the oxidized polymer backbone. This doping process is critical for achieving high electrical conductivity. researchgate.netmdpi.com

The chemical polymerization of monomers like pyrrole (B145914) to form conducting polymers such as polypyrrole (PPy) is a complex process. researchgate.netscirp.org The kinetics of this polymerization can be influenced by factors such as temperature, oxidant concentration, and the nature of the dopant anion. researchgate.net The incorporation efficiency of the dopant depends on its size, charge, and interaction with the growing polymer chain. The polymerization of pyrrole is generally considered to be first order with respect to the monomer concentration. researchgate.net

Table 2: Factors Influencing Pyrrole Polymerization Kinetics

| Factor | Influence on Polymerization |

| Temperature | Affects the rate of reaction; higher temperatures generally increase the polymerization rate. researchgate.net |

| Oxidant Concentration | A key factor in initiating the polymerization process. |

| Monomer Concentration | The rate of polymerization is often directly proportional to the monomer concentration. researchgate.net |

| Dopant Anion | Can influence the reaction mechanism and the structure of the final polymer. |

This table outlines general factors affecting pyrrole polymerization and is not specific to the use of this compound as a dopant.

The choice of dopant anion significantly impacts the electrical conductivity and morphology of the resulting conducting polymer. researchgate.net Larger anions can disrupt the packing of polymer chains, potentially leading to lower conductivity. Conversely, dopants that promote a more ordered polymer structure can enhance electrical properties. mdpi.com The morphology of the polymer, whether granular or fibrillar, is also influenced by the dopant and polymerization conditions, which in turn affects the bulk conductivity of the material. scirp.orgresearchgate.net

Derivatives and Structural Modifications for Enhanced Functionality

Synthesis and Characterization of Substituted Naphthalene (B1677914) Trisulfonates

While CID 123134558 is a monosulfonated naphthalene, the synthesis of more heavily sulfonated naphthalenes, such as naphthalene trisulfonates, is a well-established industrial process. These processes typically involve the direct sulfonation of naphthalene using strong acids under controlled temperature conditions to direct the regioselectivity of the sulfonation.

The preparation of naphthalene-1,3,6-trisulphonic acid, for example, is achieved by reacting naphthalene with sulfuric acid and oleum (B3057394) (fuming sulfuric acid) at elevated temperatures, often between 140°C and 240°C. The process involves carefully metering the naphthalene and oleum into an initial charge of sulfuric acid. The reaction mixture is held at a high temperature for several hours to ensure the completion of the trisulfonation process. Variations in temperature, reaction time, and the concentration of oleum can influence the isomeric distribution of the final product.

Table 1: Typical Reaction Parameters for Naphthalene Trisulfonation

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Naphthalene | The aromatic backbone to be functionalized. |

| Reagents | Sulfuric Acid (H₂SO₄), Oleum (H₂SO₄·xSO₃) | Provide the sulfonic acid groups (–SO₃H). |

| Temperature | 140°C - 240°C | Controls the rate and isomeric outcome of the sulfonation. |

| Reaction Time | Several hours | Ensures the addition of three sulfonate groups to the ring. |

| Control | Simultaneous metering of reactants | Manages the highly exothermic reaction safely. |

This interactive table summarizes the key parameters in the industrial synthesis of naphthalene trisulfonates.

Creating substituted derivatives of these trisulfonates would involve starting with an already substituted naphthalene or introducing functional groups after the sulfonation process, although the harsh conditions of sulfonation can limit the types of compatible functional groups.

Structure-Activity Relationship (SAR) Studies of Functional Variants

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For the naphthalenesulfonic acid class, SAR studies have been instrumental in developing derivatives with potent antiviral activity.

In one significant study, symmetric bis(naphthalenesulfonic acid) derivatives were synthesized and evaluated for their ability to inhibit HIV-1. The study explored the impact of both the naphthalenesulfonic acid moiety and the length and nature of the spacer connecting the two naphthalene units. A key finding was that a derivative of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid featuring a flexible hexamethylene spacer was the most potent compound against multiple HIV-1 strains in various assays. This work demonstrated that shortening the spacer length to an optimal six to eight carbons was highly beneficial for anti-HIV-1 potency.

Table 2: SAR Findings for Anti-HIV-1 Activity of Naphthalenesulfonic Acid Derivatives

| Moiety | Modification | Impact on Anti-HIV-1 Activity |

|---|---|---|

| Spacer | Shortening from >8 to 6-8 carbons | Increased potency |

| Spacer | Using a flexible polymethylene chain | Beneficial for activity |

| Naphthalene Core | 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Identified as a highly effective core structure |

This interactive table highlights key structure-activity relationships for naphthalenesulfonic acid derivatives.

Another study investigated an ionic cocrystal of 5-amino-2-naphthalene sulfonate for potential anti-cancer applications, using molecular docking to understand its structure-activity profile. These studies underscore how systematic modifications to the naphthalene core and its substituents can fine-tune biological activity.

Introduction of Additional Functionalities (e.g., Fluorophores, Chelators)

The functional groups on aminonaphthalenesulfonic acids make them excellent platforms for introducing additional functionalities, such as fluorophores for imaging and sensing applications.

Fluorophores: The primary amino group on compounds like this compound is a prime target for chemical labeling. A classic and highly effective method for this is reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This reagent reacts readily with primary amines to form stable sulfonamide adducts that are intensely fluorescent, typically emitting in the blue to blue-green region of the spectrum. The resulting dansylated derivative can be used as a fluorescent probe, as its emission properties are often sensitive to the polarity of its local environment.

Other related compounds, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are themselves well-known fluorescent probes. ANS is weakly fluorescent in water but exhibits a strong increase in quantum yield and a blue-shift in its emission maximum when it binds to hydrophobic regions of proteins, making it a valuable tool for studying protein folding and conformational changes. mpbio.com The synthesis of various ANS derivatives has been explored to create a toolkit of fluorophores with distinct spectral properties, including different absorption/emission wavelengths and varied quantum yields. nih.gov

Chelators: The hydroxyl (–OH) and sulfonic acid (–SO₃H) groups on the naphthalene ring have inherent oxygen donor atoms capable of coordinating with metal ions. While the development of aminonaphthalenesulfonic acids specifically as high-affinity metal chelators is not extensively documented in the surveyed literature, the potential for metal binding exists. Modification of the structure to include additional known chelating moieties, such as carboxylic acids or phosphonates, could produce derivatives with enhanced and more selective metal-binding capabilities for applications in sensing, catalysis, or therapy.

Conjugation to Polymeric Scaffolds and Nanomaterials

To enhance bioavailability, create targeted delivery systems, or develop new functional materials, naphthalenesulfonic acid derivatives can be conjugated to larger structures like polymers and nanomaterials.

One direct method is to incorporate the molecule directly into a polymer backbone. For instance, copolymers have been synthesized from aminonaphthalenesulfonic acid and aniline. wikipedia.org In this approach, the aminonaphthalenesulfonic acid acts as a monomer in an electropolymerization reaction, creating a conductive polymer with the properties of the naphthalene derivative integrated throughout its structure.

A more common strategy is the post-polymerization conjugation of the small molecule to a pre-formed polymer or nanoparticle. This requires the presence of complementary reactive groups on both the naphthalene derivative and the scaffold. The amino group of this compound can be readily functionalized for this purpose. For example, it can be reacted with a crosslinker to introduce a thiol or maleimide group, enabling covalent attachment to polymeric nanoparticles using highly efficient maleimide-thiol "click" chemistry. dntb.gov.ua

Alternatively, coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) can be used to form an amide bond between the amino group on the naphthalene derivative and a carboxylic acid group on a polymer scaffold, such as a poly(ethylene glycol) (PEG) multiblock copolymer. This method has been successfully used to create polymer-drug conjugates with high drug loading capacity.

Information Not Available for Compound this compound

Following a comprehensive search for the chemical compound designated as "this compound," it has been determined that there is no publicly available scientific literature, research data, or database entries corresponding to this specific identifier. Searches for this compound across chemical databases and scholarly articles did not yield any relevant results.

Consequently, it is not possible to generate the requested article focusing on the future research directions and emerging applications of this compound. The specified topics for inclusion—integration into advanced sensor technologies, role in catalytic systems, applications in renewable energy, and contributions to the circular economy—require a foundation of existing research, which is absent for this particular compound identifier.

Without any foundational data on the synthesis, properties, or reactivity of this compound, any attempt to create content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and professional authority.

Therefore, the article as outlined cannot be produced. It is recommended to verify the compound identifier or provide an alternative subject with a documented presence in scientific literature.

Q & A

Q. Basic

- Step 1 : Use databases like PubMed, Scopus, or Web of Science with keywords: "this compound", "[chemical class]", "[biological target]". Limit results to peer-reviewed articles (2015–2025) .

- Step 2 : Prioritize primary sources (original research articles) over reviews for experimental details. Cross-reference citations to identify foundational studies .

- Step 3 : Organize findings thematically (e.g., synthesis methods, mechanistic studies) and document gaps (e.g., conflicting results on toxicity) .

How to design a preliminary experimental protocol for this compound?

Q. Basic

- Objective alignment : Match experimental goals (e.g., efficacy, stability) to assays (e.g., in vitro dose-response, HPLC purity tests).

- Controls : Include positive/negative controls and replicates to account for variability .

- Documentation : Pre-register protocols on platforms like Open Science Framework to enhance transparency .

- Resource checklist : Specify equipment (e.g., spectrophotometer), reagent batches, and safety protocols for handling the compound .

How to resolve contradictions in existing data on this compound’s mechanism of action?

Q. Advanced

- Root-cause analysis : Compare methodologies across studies (e.g., differences in cell lines, solvent concentrations, assay conditions) .

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers. Use tools like RevMan for heterogeneity testing .

- Validation experiments : Replicate key studies under standardized conditions, ensuring batch-to-batch consistency of this compound .

What strategies ensure experimental reproducibility for this compound studies?

Q. Advanced

- Detailed reporting : Include exact concentrations, solvent systems, incubation times, and equipment calibration data in methods sections .

- Open data : Share raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare .

- Collaborative verification : Partner with independent labs to cross-validate critical findings, reducing bias .

How to apply computational modeling to predict this compound’s interactions?

Q. Advanced

- Tool selection : Use molecular docking software (e.g., AutoDock Vina) for target binding predictions or DFT calculations for stability analysis .

- Validation : Compare in silico results with empirical data (e.g., crystallography, kinetic assays) to refine models .

- Limitations : Address force field inaccuracies or solvation effects in simulations through sensitivity analyses .

What ethical considerations apply to in vivo studies involving this compound?

Q. Advanced

- Regulatory compliance : Adhere to ARRIVE guidelines for animal studies, including justification of sample sizes and humane endpoints .

- Data integrity : Disclose conflicts of interest (e.g., funding sources) and avoid selective reporting of adverse effects .

How to optimize data visualization for this compound research findings?

Q. Methodological

- Clarity : Use heatmaps for dose-response trends, scatterplots for correlation analyses, and Schematics for mechanistic hypotheses .

- Software : Leverage GraphPad Prism for statistical graphs or PyMOL for 3D molecular representations .

- Accessibility : Provide alt-text descriptions and high-resolution files (≥300 DPI) for publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.